8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate
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Description
“8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate” is a chemical compound . It is a type of spirocyclic compound . Spirocyclic compounds are a class of organic compounds that have two or more rings connected by a single atom .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (I) with N,N-dimethylformamide dimethyl acetal (II) . The reaction occurs at a molar ratio of 1:1.5 in toluene and takes about 2 hours . The reaction yields a mixture of isomeric condensation products .Chemical Reactions Analysis
This compound reacts with amino acetal II to give a mixture of isomeric condensation products . These products can be separated due to their different solubilities in hexane .Scientific Research Applications
Synthesis and Chemical Reactions
Researchers have developed methods for synthesizing spirocyclic compounds, including derivatives of the specified compound, demonstrating their potential as precursors for creating biologically active heterocyclic compounds. For instance, Moskalenko and Boev (2012) reported on the synthesis of spirocyclic 3-oxotetrahydrofurans, which could be utilized to prepare other heterocyclic compounds with potential biological activity (Moskalenko & Boev, 2012).
Structural Analysis and Configuration
The assignment of absolute configurations of derivatives through NMR spectroscopy has been a critical area of research. Jakubowska et al. (2013) employed NMR spectroscopy to assign the absolute configurations of spirocyclic compounds, highlighting the technique's importance in determining molecular structure (Jakubowska et al., 2013).
Antiviral Activity
Some derivatives have been synthesized and evaluated for their antiviral properties. Apaydın et al. (2019) explored 1-thia-4-azaspiro[4.5]decan-3-one derivatives for their activity against human coronaviruses and influenza, identifying compounds with significant inhibitory effects (Apaydın et al., 2019).
Conformational and Crystallographic Studies
Conformational studies of spirocyclic compounds have provided insights into their potential as biologically active compounds or as intermediates in synthetic pathways. Żesławska et al. (2017) performed a conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in certain spirocyclic stereoisomers, contributing to the understanding of these compounds' structural properties (Żesławska et al., 2017).
Constrained Peptide Mimetics
Spirocyclic compounds have been explored as constrained peptide mimetics. Fernandez et al. (2002) synthesized spirolactams as conformationally restricted pseudopeptides, showcasing their potential in mimicking specific peptide sequences and structures (Fernandez et al., 2002).
Properties
IUPAC Name |
8-O-tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-14(2,3)21-13(18)16-7-5-15(6-8-16)9-11(10-20-15)12(17)19-4/h9H,5-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGQXXPQDUNMHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=C(CO2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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